benzyl [1-(1-adamantylcarbonyl)-3-oxo-2-piperazinyl]acetate
Overview
Description
Benzyl [1-(1-adamantylcarbonyl)-3-oxo-2-piperazinyl]acetate is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.22055744 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Adsorption Behavior
Research on the reactivity properties and adsorption behavior of related adamantyl and piperazine derivatives, such as 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (APMT), has been conducted. The study, utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, explored local reactive properties, stability indicators, and interaction sites with water molecules, indicating the potential for pharmaceutical applications due to its stability at temperatures higher than the human body's critical temperature (Al-Ghulikah et al., 2021).
Antiproliferative Activity
Novel derivatives, specifically 1-(2-aryl-2-adamantyl)piperazine, have shown significant in vitro antitumor properties against several cancer cell lines, including HeLa cervical carcinoma and MDA MB 231 breast cancer. These compounds demonstrated selective toxicity, showing lower cytotoxicity against normal human cells, highlighting their potential in cancer treatment (Fytas et al., 2015).
Antimicrobial and Anti-inflammatory Activities
The synthesis of novel adamantyl-triazole derivatives has been explored for their antimicrobial and anti-inflammatory activities. These compounds showed promising in vitro activities against a range of Gram-positive and Gram-negative bacteria and Candida albicans. Some derivatives demonstrated significant in vivo anti-inflammatory activity, suggesting potential applications in treating bacterial infections and inflammation (Al-Omar et al., 2010).
Antidepressant Oxidative Metabolism
Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, involved adamantyl and piperazine structures. This study identified the primary enzymes responsible for its metabolism in human liver microsomes and S9 fraction, providing insights into the drug's metabolic pathways and potential interactions, which is crucial for understanding its pharmacokinetics and safety profile (Hvenegaard et al., 2012).
Properties
IUPAC Name |
benzyl 2-[1-(adamantane-1-carbonyl)-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c27-21(30-15-16-4-2-1-3-5-16)11-20-22(28)25-6-7-26(20)23(29)24-12-17-8-18(13-24)10-19(9-17)14-24/h1-5,17-20H,6-15H2,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWARRZCWIPVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)OCC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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